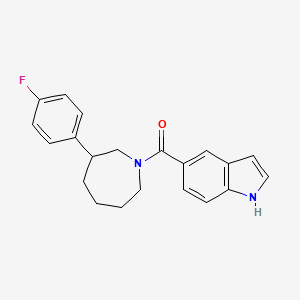

(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone is a synthetic organic compound that features both an azepane ring and an indole moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.

Mecanismo De Acción

Target of Action

The compound, also known as “5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-indole”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may exert a range of molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

The indole nucleus in (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is known that indole derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that indole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents might include fluorobenzene derivatives, indole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could be used to modify the azepane ring or the ketone group.

Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

- (3-(4-chlorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone

- (3-(4-bromophenyl)azepan-1-yl)(1H-indol-5-yl)methanone

- (3-(4-methylphenyl)azepan-1-yl)(1H-indol-5-yl)methanone

Uniqueness

The uniqueness of (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone lies in the presence of the fluorine atom, which can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or reducing its toxicity compared to similar compounds.

Actividad Biológica

(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features an azepane ring, an indole moiety, and a fluorophenyl group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation. This mechanism is particularly relevant in cancer therapy, where disrupting microtubules can inhibit tumor growth .

- Targeting Specific Pathways : The compound may interact with various cellular pathways, potentially influencing apoptosis and cell cycle regulation. For instance, it has been suggested that related indole derivatives can induce G2/M phase arrest in cancer cells by downregulating cyclin B1 expression .

Efficacy Against Cancer

Recent studies have highlighted the cytotoxic effects of related indole compounds against different cancer cell lines. For example, a structure-activity relationship (SAR) study demonstrated that certain derivatives exhibited significant cytotoxicity against oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. These derivatives showed enhanced potency compared to standard chemotherapy agents .

| Compound | Cell Line | GI50 Value (µM) | Mechanism |

|---|---|---|---|

| FC116 | HCT-116/L | 0.5 | Microtubule disruption |

| Oxaliplatin | HCT-116/L | 1.2 | DNA crosslinking |

In Vivo Studies

In vivo experiments indicated that compounds similar to this compound significantly reduced tumor growth in animal models. For instance, a related compound achieved a 78% reduction in tumor size at a dosage of 3 mg/kg, outperforming oxaliplatin treatment which yielded only a 40% reduction .

Case Studies

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in 2024 explored the efficacy of various indole derivatives against mCRC. The findings revealed that compounds targeting microtubules could overcome drug resistance commonly observed with conventional therapies. The lead compound demonstrated superior activity in both in vitro and in vivo settings, indicating its potential as a new therapeutic agent for resistant cancer types .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on establishing the SAR for indole-based compounds. The study identified key structural features that enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells. This work underscores the importance of molecular modifications in developing effective anticancer agents .

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O/c22-19-7-4-15(5-8-19)18-3-1-2-12-24(14-18)21(25)17-6-9-20-16(13-17)10-11-23-20/h4-11,13,18,23H,1-3,12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYSHRNNVBTATO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.